(1S,4R,6S)-2-Azabicyclo[2.2.1]heptan-6-ol
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Overview
Description
(1S,4R,6S)-2-Azabicyclo[221]heptan-6-ol is a nitrogen-containing heterocyclic compound This compound features a bicyclic structure with a nitrogen atom and a hydroxyl group, making it an interesting subject for various chemical and pharmaceutical studies
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the common methods to synthesize (1S,4R,6S)-2-Azabicyclo[2.2.1]heptan-6-ol involves the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes. This reaction proceeds efficiently with a broad array of substrates and can be further functionalized to build a library of bridged aza-bicyclic structures .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the palladium-catalyzed approach mentioned above can be adapted for larger-scale synthesis, given the efficiency and broad substrate scope of the reaction.
Chemical Reactions Analysis
Types of Reactions
(1S,4R,6S)-2-Azabicyclo[2.2.1]heptan-6-ol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The nitrogen atom can be reduced to form amines.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.
Major Products Formed
Oxidation: Ketones or aldehydes.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the reagent used.
Scientific Research Applications
(1S,4R,6S)-2-Azabicyclo[2.2.1]heptan-6-ol has significant potential in scientific research, particularly in the fields of:
Chemistry: Used as a key synthetic intermediate in the total synthesis of various target molecules.
Biology: Investigated for its potential bioactive properties.
Medicine: Explored for its potential use in drug discovery and development.
Industry: Utilized in the synthesis of bioactive molecules and other industrial applications.
Mechanism of Action
The mechanism of action of (1S,4R,6S)-2-Azabicyclo[2.2.1]heptan-6-ol involves its interaction with specific molecular targets and pathways. The nitrogen atom and hydroxyl group play crucial roles in its reactivity and interaction with biological molecules. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
(1S,2S,4R)-7-Azabicyclo[2.2.1]heptan-2-ol: Another nitrogen-containing bicyclic compound with a similar structure.
2-Azabicyclo[3.2.1]octane: A related compound with a different ring structure.
Uniqueness
(1S,4R,6S)-2-Azabicyclo[221]heptan-6-ol is unique due to its specific stereochemistry and the presence of both a nitrogen atom and a hydroxyl group
Properties
Molecular Formula |
C6H11NO |
---|---|
Molecular Weight |
113.16 g/mol |
IUPAC Name |
(1S,4R,6S)-2-azabicyclo[2.2.1]heptan-6-ol |
InChI |
InChI=1S/C6H11NO/c8-6-2-4-1-5(6)7-3-4/h4-8H,1-3H2/t4-,5+,6+/m1/s1 |
InChI Key |
AUBJWMXFVGCAGR-SRQIZXRXSA-N |
Isomeric SMILES |
C1[C@@H]2C[C@@H]([C@H]1NC2)O |
Canonical SMILES |
C1C2CC(C1NC2)O |
Origin of Product |
United States |
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